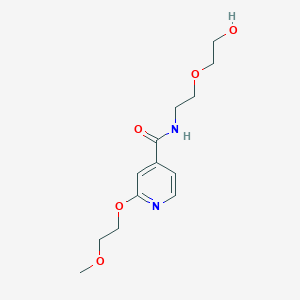

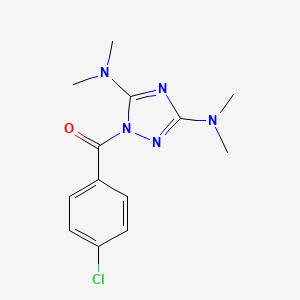

N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide, also known as HET0016, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which is involved in the synthesis of a bioactive lipid molecule called 20-HETE.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Synthesis of 3-carboxamido-4-carboxylic acid derivatives

A study by Vicentini et al. (2000) explores the synthesis of isoxazole and pyrazole ortho-dicarboxylic acid esters through reactions involving ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate. This methodology highlights the utility of carboxamido and carboxylic acid functionalities in heterocyclic chemistry, which could be relevant for derivatives of isonicotinamide compounds (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).

One-pot synthesis approach to N-vinylpyrroles

Nedolya et al. (2010) developed a one-pot synthesis method for substituted N-[2-(vinyloxy)ethyl]pyrroles, demonstrating an efficient pathway for creating N-vinylpyrroles from isothiocyanate and various alkynes. This study provides insights into the versatility of one-pot reactions in generating complex heterocycles, potentially applicable to the synthesis of related isonicotinamide derivatives (Nedolya, Tarasova, Albanov, & Trofimov, 2010).

Pyranopyrazoles synthesis using isonicotinic acid

Zolfigol et al. (2013) reported a green, simple, and efficient method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. The use of isonicotinic acid as a dual and biological organocatalyst highlights the potential of isonicotinic acid derivatives in catalysis and organic synthesis (Zolfigol et al., 2013).

High-temperature molecular relaxations in polymethacrylates

Kozanecki et al. (2015) investigated the segmental motions and network relaxation processes in linear poly(2-(2-methoxyethoxy)ethyl methacrylate) and its networks. This study provides insights into the thermal and mechanical properties of polymethacrylate-based hydrogels, which could be relevant for materials science applications involving similar ethoxy and methoxy functionalized compounds (Kozanecki et al., 2015).

properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-18-8-9-20-12-10-11(2-3-14-12)13(17)15-4-6-19-7-5-16/h2-3,10,16H,4-9H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYCVLSTXYHKJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-hydroxyethoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2366155.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2366158.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2366160.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2366164.png)

![(2S,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2366175.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2366176.png)

![3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2366177.png)